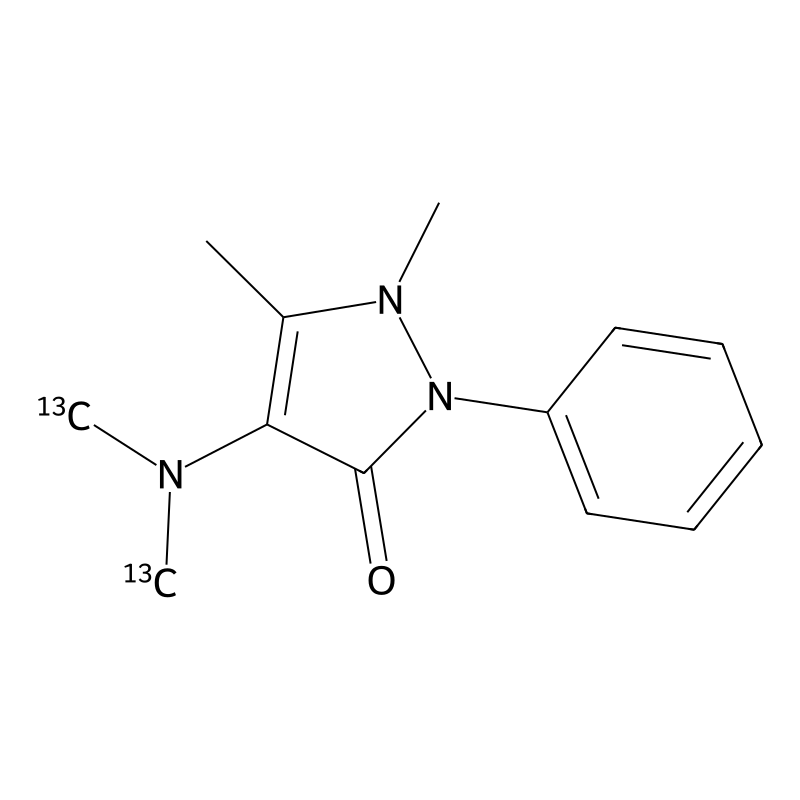

4-(Dimethyl-13C 2-amino)antipyrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Importance of Heterocyclic Compounds in Scientific Research

Protein Dynamics Studies

Therapeutic Applications

Another potential application could be in the field of therapeutics . D-Amino acids (D-AAs), which are similar to the compound , have been widely reported for their versatile roles in foods, diseases, and organisms . Over the past few decades, increasing data has revealed that D-AAs have great potential in treating disease . They also showed overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .

Drug Modification

4-(Dimethyl-13C 2-amino)antipyrine is a derivative of antipyrine, a well-known pyrazolone compound. This specific compound features a dimethyl group and a carbon isotope (^13C) at the amino position, which can be crucial for tracing and understanding metabolic pathways in biological systems. The molecular formula for 4-(dimethyl-13C 2-amino)antipyrine is C13H17N3O, and its structure includes a pyrazolone ring, contributing to its chemical reactivity and biological activity.

The mechanism of action would depend on the specific application of the compound. Phenylpyrazolones can exhibit various biological activities, including analgesic (pain-relieving) and antipyretic (fever-reducing) properties []. However, the specific mechanism for this compound with the ¹¹³C isotope cannot be determined without further information.

The chemical behavior of 4-(dimethyl-13C 2-amino)antipyrine is primarily influenced by its functional groups. It can participate in various reactions typical for amino compounds, such as:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.

- Condensation Reactions: It can condense with aldehydes or ketones to form imines or other derivatives.

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

These reactions are essential for synthesizing more complex molecules and understanding its reactivity in biological systems.

4-(Dimethyl-13C 2-amino)antipyrine exhibits notable biological activities, primarily due to its structural similarity to other antipyrine derivatives. Research indicates that antipyrine compounds generally possess:

- Analgesic Properties: They can alleviate pain through mechanisms involving the inhibition of cyclooxygenase enzymes.

- Anti-inflammatory Effects: Similar compounds have shown effectiveness in reducing inflammation, making them potential candidates for therapeutic use against inflammatory diseases.

- Antimicrobial Activity: Some derivatives have demonstrated activity against various microbial strains.

The unique isotopic labeling with ^13C may also allow for advanced studies in pharmacokinetics and metabolism.

The synthesis of 4-(dimethyl-13C 2-amino)antipyrine typically involves:

- Starting Material Preparation: Antipyrine is used as the base compound.

- Isotope Labeling: The introduction of the ^13C isotope is achieved through specific labeling reagents during the reaction process.

- Reactions: The compound can be synthesized using methods such as condensation reactions with amino derivatives or through modifications of existing antipyrine structures.

One example includes the use of three-component reactions involving aromatic aldehydes and catalysts like fluorite to enhance yields significantly .

4-(Dimethyl-13C 2-amino)antipyrine has various applications, including:

- Pharmaceutical Research: Its role as a tracer in pharmacokinetic studies helps elucidate metabolic pathways and drug interactions.

- Analytical Chemistry: It serves as a reagent in biochemical assays, particularly those involving peroxides or phenolic compounds.

- Drug Development: Its biological activities make it a candidate for developing new analgesic or anti-inflammatory drugs.

Interaction studies involving 4-(dimethyl-13C 2-amino)antipyrine focus on its pharmacodynamics and pharmacokinetics. These studies often explore:

- Drug-Drug Interactions: Understanding how this compound interacts with other medications can inform safe prescribing practices.

- Metabolic Pathways: The isotopic labeling allows for tracing how the compound is metabolized in vivo, providing insights into its efficacy and safety profiles.

Such investigations are crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 4-(dimethyl-13C 2-amino)antipyrine. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminoantipyrine | Contains an amino group at the same position | Known for analgesic properties |

| Aminopyrine | Similar pyrazolone structure | Historically used as an analgesic and antipyretic |

| Metamizole (Dipyrone) | Contains two pyrazolone rings | Potent analgesic effects with fewer side effects |

Uniqueness of 4-(Dimethyl-13C 2-amino)antipyrine

The incorporation of the ^13C isotope distinguishes 4-(dimethyl-13C 2-amino)antipyrine from its analogs, allowing for advanced studies in metabolic tracking that are not possible with non-labeled compounds. This feature enhances its utility in pharmacological research and drug development, providing insights into drug behavior within biological systems that are critical for optimizing therapeutic efficacy.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant